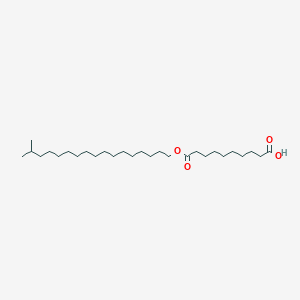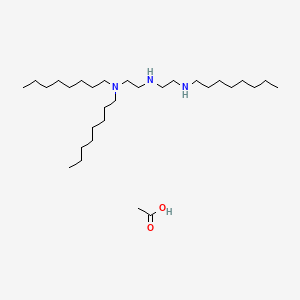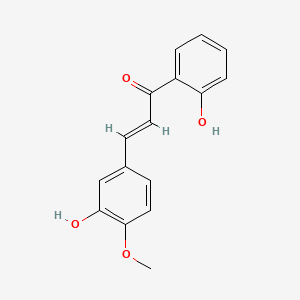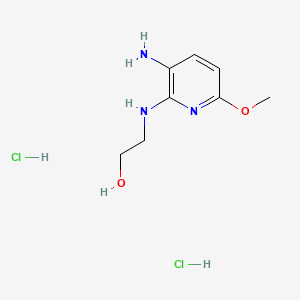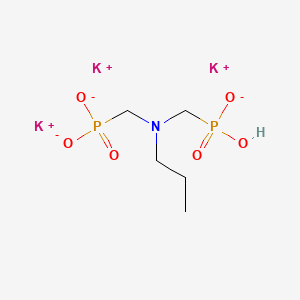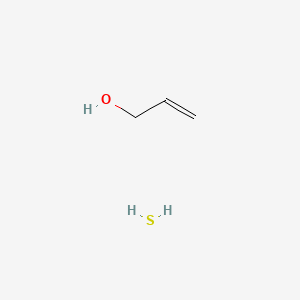
Oxacyclohexadec-13-en-2-one, (13E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacyclohexadec-13-en-2-one, (13E)- is a chemical compound with the molecular formula C15H26O2. It is known for its musk-like odor and is used in various applications, including perfumery and flavoring . The compound is characterized by its stability under normal conditions but can be easily hydrolyzed under strong alkaline conditions and oxidized .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-13-en-2-one, (13E)- can be synthesized through several chemical reactions. One common method involves the reaction of cyclohexadec-13-en-2-one with an acid catalyst such as sulfuric acid or bismuth chloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Oxacyclohexadec-13-en-2-one, (13E)- often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Oxacyclohexadec-13-en-2-one, (13E)- undergoes various chemical reactions, including:
Oxidation: The compound can be easily oxidized, especially in the presence of strong oxidizing agents.
Hydrolysis: Under strong alkaline conditions, it can be hydrolyzed.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Alkaline Conditions: Sodium hydroxide or potassium hydroxide solutions are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while hydrolysis typically results in the formation of simpler compounds .
Scientific Research Applications
Oxacyclohexadec-13-en-2-one, (13E)- has several scientific research applications:
Mechanism of Action
The mechanism by which Oxacyclohexadec-13-en-2-one, (13E)- exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its musk-like odor . Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Oxacyclohexadec-12-en-2-one, (12E)-: This compound is similar in structure but differs in the position of the double bond.
Oxacyclohexadec-13-en-2-one, (13Z)-: This isomer has a different configuration around the double bond.
Uniqueness
Oxacyclohexadec-13-en-2-one, (13E)- is unique due to its specific double bond configuration, which influences its chemical reactivity and olfactory properties. This makes it particularly valuable in applications requiring precise scent characteristics .
Properties
CAS No. |
4941-78-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(13E)-1-oxacyclohexadec-13-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |
InChI Key |
AGZBJJSLDGWKSU-CSKARUKUSA-N |
Isomeric SMILES |
C1CCCCCC(=O)OCC/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)OCCC=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


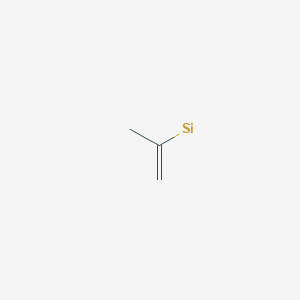
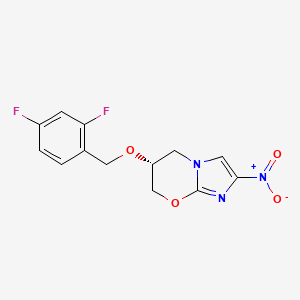

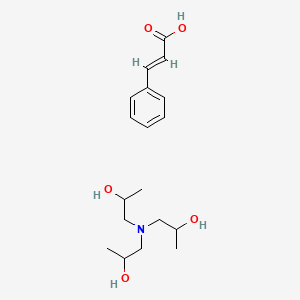
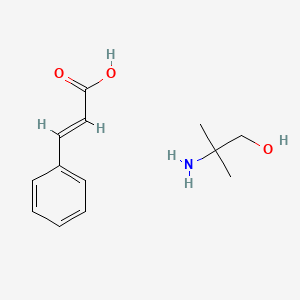

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
